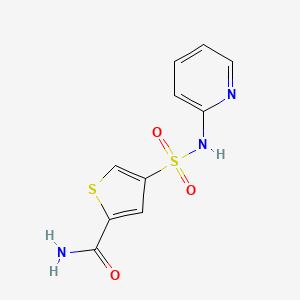![molecular formula C25H34Cl2N4O B5229268 4-[2-[2-(1-Adamantyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B5229268.png)
4-[2-[2-(1-Adamantyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[2-(1-Adamantyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride is a complex organic compound that features a unique structure combining adamantyl, imidazo[1,2-a]benzimidazole, and morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(1-Adamantyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine typically involves multi-step reactions. The process begins with the preparation of the imidazo[1,2-a]benzimidazole core, which is achieved through condensation reactions involving suitable precursors. The adamantyl group is then introduced via alkylation reactions, followed by the attachment of the morpholine moiety through nucleophilic substitution reactions. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[2-(1-Adamantyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-[2-(1-Adamantyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-[2-[2-(1-Adamantyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine involves its interaction with specific molecular targets. The adamantyl group enhances its lipophilicity, facilitating membrane penetration. The imidazo[1,2-a]benzimidazole core interacts with enzymes or receptors, modulating their activity. The morpholine moiety may contribute to binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: Share a similar core structure but differ in their substitution patterns and biological activities.
Adamantyl-containing compounds: Known for their antiviral and neuroprotective properties.
Morpholine derivatives: Widely used in medicinal chemistry for their
Eigenschaften
IUPAC Name |
4-[2-[2-(1-adamantyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O.2ClH/c1-2-4-22-21(3-1)28(6-5-27-7-9-30-10-8-27)24-26-23(17-29(22)24)25-14-18-11-19(15-25)13-20(12-18)16-25;;/h1-4,17-20H,5-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVJKJYWJXFPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N4C2=NC(=C4)C56CC7CC(C5)CC(C7)C6.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)


![2-[(5Z)-5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5229210.png)

![2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)

![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5229250.png)
![2-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5229277.png)
![5-{3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5229283.png)
![1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5229284.png)

![1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B5229293.png)
![4-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]morpholine](/img/structure/B5229303.png)
